![molecular formula C10H11Cl2N3 B3007450 [2,3'-Bipyridin]-6'-amine dihydrochloride CAS No. 2378507-27-6](/img/structure/B3007450.png)
[2,3'-Bipyridin]-6'-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bipyridin]-6’-amine dihydrochloride: is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings
Mechanism of Action
Target of Action
The primary target of [2,3’-Bipyridin]-6’-amine dihydrochloride is the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is predominantly found in the central nervous system (CNS) and plays a crucial role in transmitting signals in the brain . In addition to its agonistic action on α7 receptors, [2,3’-Bipyridin]-6’-amine dihydrochloride also acts as an antagonist at α3β4, α4β2, and other nicotinic receptors .
Mode of Action
[2,3’-Bipyridin]-6’-amine dihydrochloride interacts with its targets by binding to the α7 nAChR, acting as a partial agonist On the other hand, it blocks the α4β2 current, acting as an antagonist . This dual action allows it to modulate the activity of these receptors, influencing the transmission of signals in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-6’-amine dihydrochloride typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halide, catalyzed by palladium.
Industrial Production Methods: Industrial production often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions typically involve:
Catalysts: Palladium-based catalysts are commonly used.
Solvents: Organic solvents such as tetrahydrofuran or dimethylformamide.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,3’-Bipyridin]-6’-amine dihydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation Products: Oxidized bipyridine derivatives.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Substituted bipyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as ligands in transition-metal catalysis.
Photosensitizers: Employed in the development of photosensitizers for solar cells.
Biology:
Biologically Active Molecules: Serves as a precursor for the synthesis of biologically active molecules.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
- [2,2’-Bipyridin]-5-amine dihydrochloride
- [2,2’-Bipyridin]-4-amine dihydrochloride
Uniqueness:
- Coordination Chemistry: [2,3’-Bipyridin]-6’-amine dihydrochloride exhibits unique coordination properties due to the position of the amine group.
- Reactivity: The compound’s reactivity can differ significantly from other bipyridine derivatives, making it suitable for specific applications.
Properties
IUPAC Name |
5-pyridin-2-ylpyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBOVZWVAUVZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

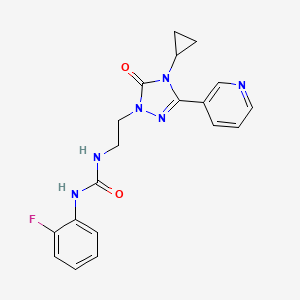
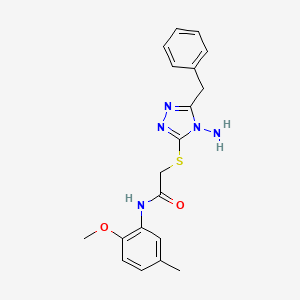
![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)
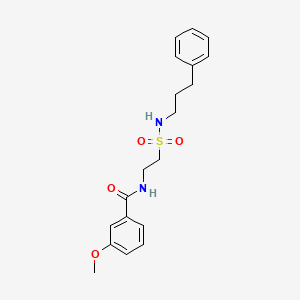

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3007379.png)
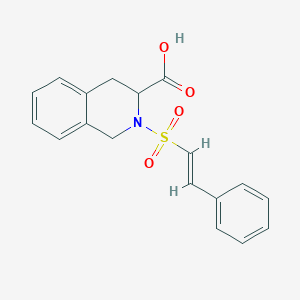
![4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid](/img/structure/B3007383.png)
![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B3007384.png)
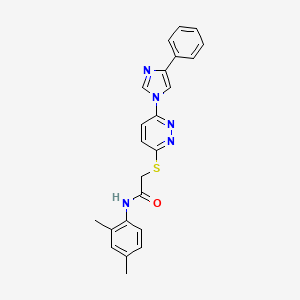
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)
![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)
![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)
